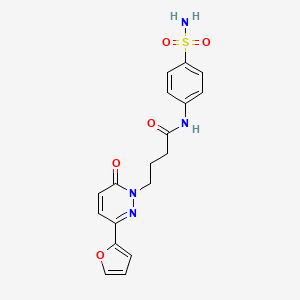
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O5S with a molecular weight of 394.43 g/mol. The structure features a furan ring, a pyridazinone moiety, and a sulfonamide group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O5S |
| Molecular Weight | 394.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1021037-42-2 |
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed insights into its biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess strong antimicrobial properties. For example, derivatives containing furan and pyridazine rings have been reported to inhibit bacterial growth effectively.
A recent study evaluated the compound against various microbial strains, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. It has shown efficacy against multiple cancer cell lines, including breast, lung, and colon cancer cells.
Case studies reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It appears to modulate inflammatory cytokines, reducing levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity is largely attributed to the interaction of the compound with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, affecting pH regulation in microbial cells.
- Receptor Modulation : The furan and pyridazine moieties can interact with various receptors involved in cell signaling pathways.
Case Studies
- Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related compounds showing promising antimicrobial activity against resistant strains .
- Anticancer Research : A publication in Cancer Letters discussed the anticancer effects observed in vitro, where the compound was found to significantly reduce tumor cell viability .
- Inflammatory Response Study : Research featured in Pharmacology Reports demonstrated that treatment with the compound led to decreased inflammatory markers in a murine model .
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-28(25,26)14-7-5-13(6-8-14)20-17(23)4-1-11-22-18(24)10-9-15(21-22)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H,20,23)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGTIAHHFPSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














